molecular formula C15H10ClF3N4 B2545208 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole CAS No. 303144-93-6

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2545208
CAS No.: 303144-93-6
M. Wt: 338.72
InChI Key: MXKHIAKVSGHEPX-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chlorophenyl group and a trifluoromethylbenzyl group attached to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles or by the reaction of azides with isocyanides.

    Introduction of Substituents: The chlorophenyl and trifluoromethylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trifluoromethylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and trifluoromethylbenzyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the chlorophenyl and trifluoromethylbenzyl groups.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorophenyl group but lacks the trifluoromethylbenzyl group.

    5-(3-Trifluoromethylphenyl)-1H-tetrazole: Contains a trifluoromethylphenyl group but lacks the chlorophenyl group.

Uniqueness

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the chlorophenyl and trifluoromethylbenzyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKHIAKVSGHEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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